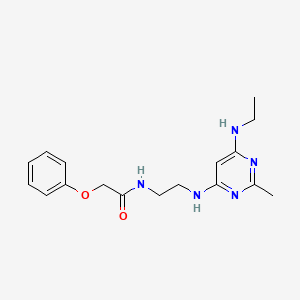

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide" is a chemical entity that appears to be structurally related to pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The compound is not directly mentioned in the provided papers, but the papers do discuss related pyrimidine analogs and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound of interest.

Synthesis Analysis

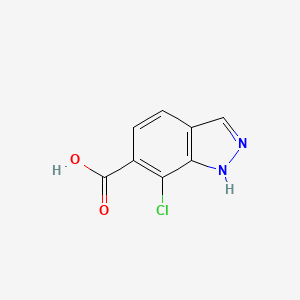

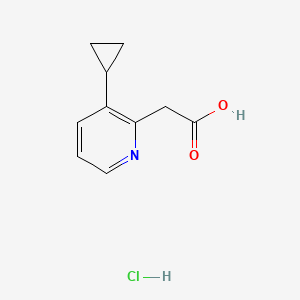

The synthesis of pyrimidine derivatives can involve several steps, including condensation reactions, amidification, and cyclization. For instance, the condensation of ethyl α-acetamidoacetoacetate with guanidine carbonate can yield a 5-acetamido-2-amino-4-hydroxy-6-methylpyrimidine, which can further react with bromoacetyl bromide to give a bromoacetamido derivative . Similarly, the reaction of 2-aminopyridine with ethyl cyanoacetate under specific conditions can lead to the formation of 4-amino-4H-pyrido[1,2-a]pyrimidin-2-ones or their isomeric cyanoacetamides . These methods suggest that the synthesis of the compound may involve similar condensation and cyclization steps.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. The presence of an ethylamino group and a phenoxyacetamide moiety in the compound suggests that it may have been synthesized through a targeted modification of the pyrimidine core to introduce these substituents. The structure-activity relationship (SAR) of such compounds is often explored to enhance their biological activity or to impart specific physical and chemical properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including cyclization and ring-opening reactions. For example, cyanoacetamides can cyclize into pyrido[1,2-a]pyrimidin-2-ones in the presence of an alcoholic solution of HCl, while the latter can undergo ring-opening when heated in DMSO . These reactions are indicative of the reactivity of the pyrimidine ring and its susceptibility to structural changes under different conditions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents. These properties include solubility, melting point, stability, and reactivity. For example, the introduction of an ethylamino group could potentially increase the basicity of the compound, while the presence of a phenoxyacetamide moiety might affect its hydrogen bonding capability and lipophilicity. The exact properties of "this compound" would need to be determined experimentally, but insights can be drawn from related compounds discussed in the literature .

科学的研究の応用

Chemical Synthesis and Compound Development

Research on pyrimidine derivatives, such as N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide, has led to significant advancements in the field of chemical synthesis. These compounds are often explored for their potential in creating new molecules with possible therapeutic applications. For instance, studies have shown the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines from specific precursors, highlighting the versatility and reactivity of pyrimidine derivatives in chemical synthesis (Roberts, Landor, & Bolessa, 1994). Such research is crucial for the development of new compounds that could be used in various scientific and pharmaceutical applications.

Antimicrobial and Biological Activities

Pyrimidine derivatives have been extensively studied for their biological activities, including antimicrobial properties. Synthesis and biological evaluation of certain pyrimidine compounds have demonstrated potential analgesic and anti-inflammatory effects, underscoring their relevance in medicinal chemistry (Chhabria, Bhatt, Raval, & Oza, 2007). Moreover, new pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, have been synthesized and evaluated for their antimicrobial capabilities, showing promise as novel antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Heterocyclic Compound Synthesis

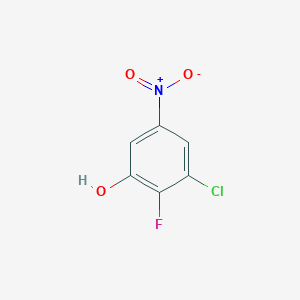

The synthesis of heterocyclic compounds using pyrimidine derivatives is another significant area of research. These studies involve creating complex molecules with potential applications in drug discovery and development. For example, phenoxydifluoromethyl-substituted nitrogen heterocycles have been synthesized, providing insights into the design of biologically active heterocycles (Solodukhin et al., 2004). This research is instrumental in expanding the chemical space of compounds available for therapeutic exploration.

作用機序

Target of Action

The primary target of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is currently unknown . The compound belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids . These compounds are often involved in a wide range of biological activities, suggesting that they may interact with multiple targets.

Biochemical Pathways

Without specific information on the primary target of this compound, it’s challenging to identify the exact biochemical pathways it affects. Phenylacetamides and related compounds are known to be involved in a variety of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .

特性

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-3-18-15-11-16(22-13(2)21-15)19-9-10-20-17(23)12-24-14-7-5-4-6-8-14/h4-8,11H,3,9-10,12H2,1-2H3,(H,20,23)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCCKMYCYHHHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)

![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)